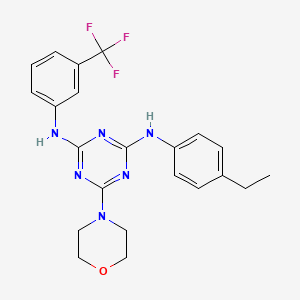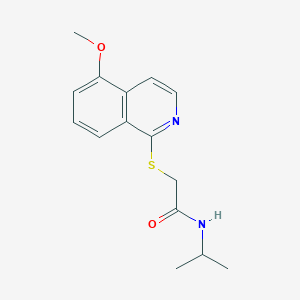![molecular formula C20H16N4S B2565503 4-(シンナミルチオ)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン CAS No. 1321831-23-5](/img/structure/B2565503.png)
4-(シンナミルチオ)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties .
科学的研究の応用
4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用機序
Target of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related studies that pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that pyrimidine analogues can be considered as prodrugs, like their natural counterparts, they have to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .
Pharmacokinetics
It is known that the de novo pathway enzymes build purine and pyrimidine nucleotides from “scratch” using simple molecules such as co2, amino acids, and tetrahydrofolate . This route of nucleotide synthesis has a high requirement for energy as compared to that of the salvage pathway .
Result of Action
It can be inferred from related studies that most of the pyrazolo[3,4-d]pyrimidine derivatives showed superior cytotoxic activities against certain cancer cell lines .
Action Environment
It is known that the biological consequences of base-modifying processes are discussed in other sections of this course .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-imino-1-methyl-5-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-6-thione with cinnamyl halides under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioether group, where the cinnamyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
4-imino-6-methallylthio-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine:
Uniqueness
4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the cinnamylthio group, which may enhance its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent .
特性
IUPAC Name |
1-phenyl-4-[(E)-3-phenylprop-2-enyl]sulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)10-7-13-25-20-18-14-23-24(19(18)21-15-22-20)17-11-5-2-6-12-17/h1-12,14-15H,13H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZYUWZEJLBNJG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
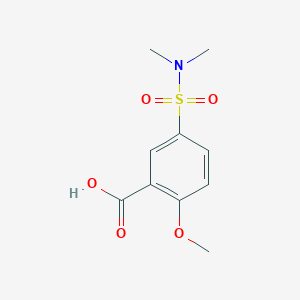
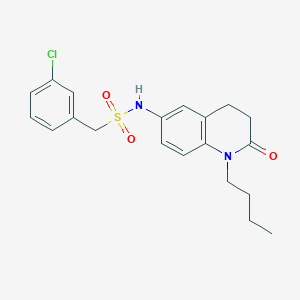
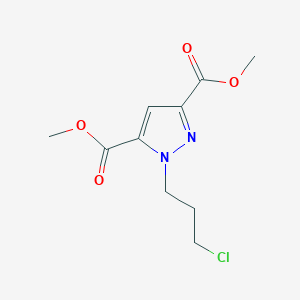

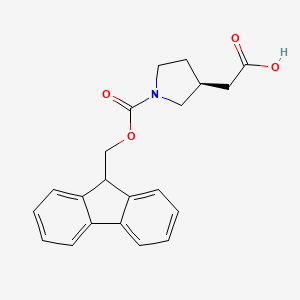
![N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/new.no-structure.jpg)
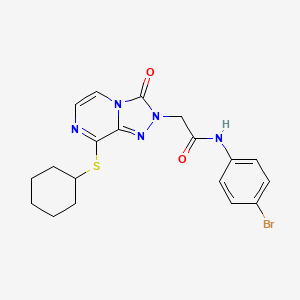
![4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate](/img/structure/B2565430.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2565433.png)
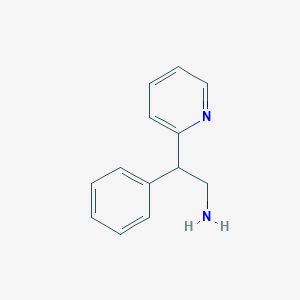

![3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2565440.png)
